6-(4-chlorophenyl)-1,5,5-trimethyl-3,4-piperidinedione 3-oxime
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Overview
Description
6-(4-chlorophenyl)-1,5,5-trimethyl-3,4-piperidinedione 3-oxime is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a hydroxyimino group, and a trimethylpiperidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-1,5,5-trimethyl-3,4-piperidinedione 3-oxime typically involves the reaction of 4-chlorobenzaldehyde with 1,3,3-trimethylpiperidin-4-one in the presence of hydroxylamine hydrochloride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-1,5,5-trimethyl-3,4-piperidinedione 3-oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to form an amine derivative.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-chlorophenyl)-1,5,5-trimethyl-3,4-piperidinedione 3-oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-1,5,5-trimethyl-3,4-piperidinedione 3-oxime involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylhydrazine hydrochloride: A related compound with similar structural features.
4-chlorobenzyl cyanide: Another compound with a 4-chlorophenyl group.
Uniqueness
6-(4-chlorophenyl)-1,5,5-trimethyl-3,4-piperidinedione 3-oxime is unique due to the presence of the hydroxyimino group and the trimethylpiperidinone structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-2-(4-chlorophenyl)-5-hydroxyimino-1,3,3-trimethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2)12(9-4-6-10(15)7-5-9)17(3)8-11(16-19)13(14)18/h4-7,12,19H,8H2,1-3H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCKJOWMULNGNN-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CC(=NO)C1=O)C)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(N(C/C(=N/O)/C1=O)C)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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